molecular formula C23H20N4O2S B12000416 4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12000416
M. Wt: 416.5 g/mol
InChI Key: LTCGAUWPJQSSCA-BUVRLJJBSA-N
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Description

4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxybenzylidene moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of industrial-grade solvents and catalysts ensures the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Substituted benzyloxy or methoxy derivatives

Mechanism of Action

The mechanism of action of 4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit potent biological activities sets it apart from other similar compounds .

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H20N4O2S/c1-28-20-13-12-18(14-21(20)29-16-17-8-4-2-5-9-17)15-24-27-22(25-26-23(27)30)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,30)/b24-15+

InChI Key

LTCGAUWPJQSSCA-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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